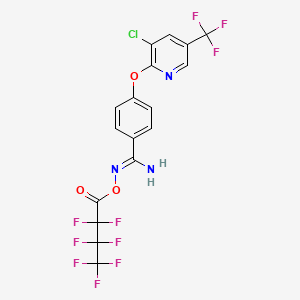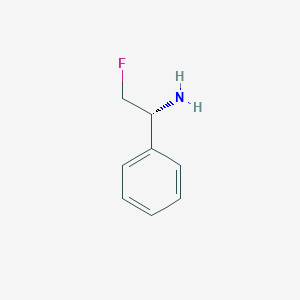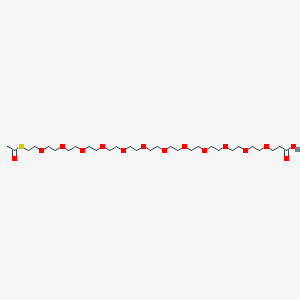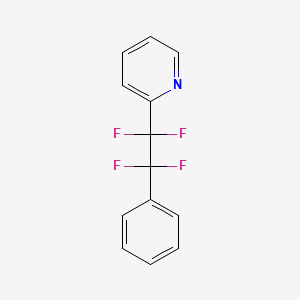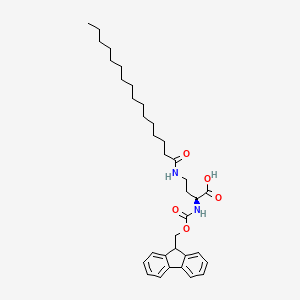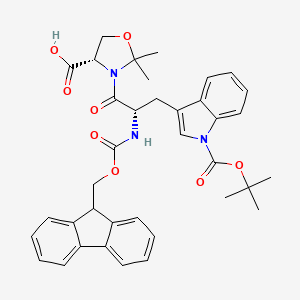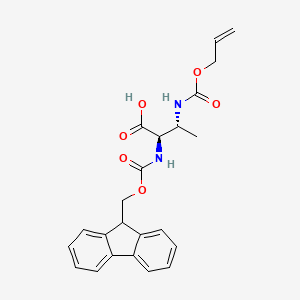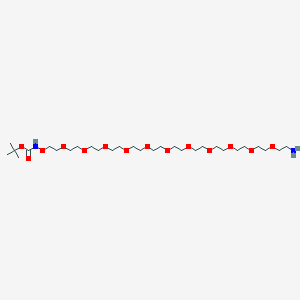
t-Boc-Aminooxy-PEG11-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
t-Boc-Aminooxy-PEG11-amine: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The compound features a tert-butoxycarbonyl (t-Boc) protected aminooxy group and a PEG spacer, which enhances its solubility in aqueous media .
作用机制
Target of Action
t-Boc-Aminooxy-PEG11-amine, also known as Amino-dPEG™(11)-aminoxy-Boc, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be degraded by the ubiquitin-proteasome system . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The ligand for the E3 ubiquitin ligase in the compound recruits the E3 ligase to the target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The compound affects the ubiquitin-proteasome pathway, a crucial cellular process for protein degradation . By degrading specific target proteins, the compound can influence various biochemical pathways depending on the function of the target protein .
Pharmacokinetics
As a protac linker, it’s designed to enhance the cellular uptake, and the peg spacer could potentially improve the solubility and stability of the compound .
Result of Action
The result of the compound’s action is the selective degradation of target proteins . This can lead to the modulation of cellular processes and pathways in which the target protein is involved .
Action Environment
The action of this compound is influenced by the intracellular environment, particularly the presence and activity of the ubiquitin-proteasome system . Environmental factors such as pH could potentially affect the stability and efficacy of the compound .
生化分析
Biochemical Properties
t-Boc-Aminooxy-PEG11-amine plays a crucial role in biochemical reactions as a linker in the formation of PROTACs . The exact enzymes, proteins, and other biomolecules it interacts with depend on the specific PROTAC being synthesized.
Cellular Effects
The effects of this compound on cells are primarily through its role in the formation of PROTACs . The specific effects on cell function, signaling pathways, gene expression, and cellular metabolism would depend on the target protein of the PROTAC.
Molecular Mechanism
This compound contributes to the mechanism of action of PROTACs . PROTACs work by binding to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Metabolic Pathways
The metabolic pathways involving this compound would be related to its role in the synthesis and degradation of PROTACs .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-Aminooxy-PEG11-amine typically involves the following steps:
Protection of the Aminooxy Group: The aminooxy group is protected with a tert-butoxycarbonyl (t-Boc) group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected aminooxy group is then reacted with a PEG chain to form the PEG11 linker. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency in production .
化学反应分析
Types of Reactions:
Substitution Reactions: t-Boc-Aminooxy-PEG11-amine can undergo nucleophilic substitution reactions where the aminooxy group reacts with electrophiles.
Deprotection Reactions: The t-Boc group can be removed under acidic conditions to expose the aminooxy group for further reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the t-Boc group.
Major Products Formed:
Substitution Reactions: The major products are typically the substituted derivatives of this compound.
Deprotection Reactions: The major product is the deprotected aminooxy-PEG11-amine.
科学研究应用
t-Boc-Aminooxy-PEG11-amine has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of PROTACs, which are used to selectively degrade target proteins.
Biology: The compound is used in the study of protein-protein interactions and the development of targeted protein degradation strategies.
Medicine: PROTACs synthesized using this compound are being investigated for their potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new therapeutic agents and drug delivery systems.
相似化合物的比较
t-Boc-Aminooxy-PEG8-amine: Similar to t-Boc-Aminooxy-PEG11-amine but with a shorter PEG spacer.
t-Boc-Aminooxy-PEG11-alcohol: Contains a hydroxyl group instead of an amine group.
t-Boc-Aminooxy-PEG7-amine: Another variant with a different PEG spacer length.
Uniqueness: this compound is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and linker length for the synthesis of PROTACs. This makes it particularly useful in applications where longer PEG spacers are required for effective protein degradation .
属性
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H60N2O14/c1-29(2,3)45-28(32)31-44-27-26-43-25-24-42-23-22-41-21-20-40-19-18-39-17-16-38-15-14-37-13-12-36-11-10-35-9-8-34-7-6-33-5-4-30/h4-27,30H2,1-3H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWAQAPDDJDPTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H60N2O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
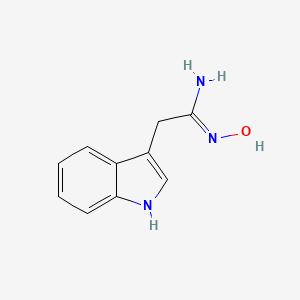
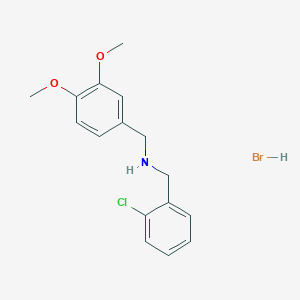
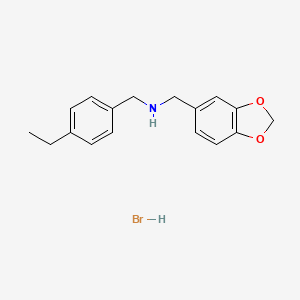
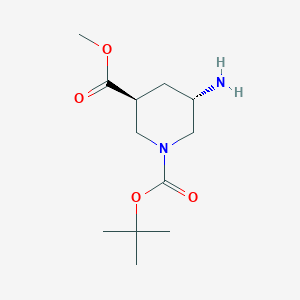
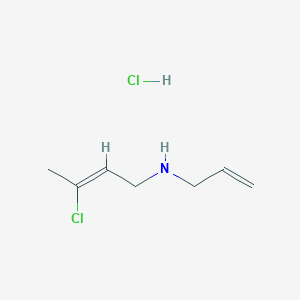
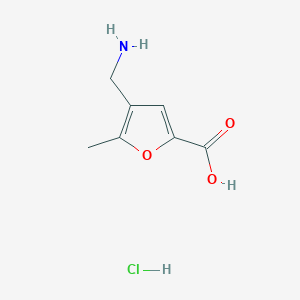
![{2-[(1-Bromo-2-naphthyl)oxy]ethyl}(2-methoxyethyl)amine hydrochloride](/img/structure/B6352158.png)
